(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Brand Name: Vulcanchem
CAS No.: 80030-25-7
VCID: VC20824023
InChI: InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1
SMILES: C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol

(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol

CAS No.: 80030-25-7

Cat. No.: VC20824023

Molecular Formula: C20H20O7

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol - 80030-25-7

Specification

CAS No. 80030-25-7
Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
IUPAC Name (1S,2S,7S,9S)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Standard InChI InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1
Standard InChI Key WUBQHQQOSOSTHS-RWVLGTNRSA-N
Isomeric SMILES C1[C@]2([C@H]([C@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
SMILES C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
Canonical SMILES C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Identity and Basic Properties

(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol is cataloged under CAS number 80030-25-7. This complex organic molecule has a molecular formula of C₂₀H₂₀O₇ and a molecular weight of 372.4 g/mol. The compound's structure is characterized by its tricyclic core with five oxygen atoms incorporated into the ring system, along with two phenyl groups attached at positions 4 and 12. The compound also contains two hydroxyl groups at positions 7 and 9, which can participate in hydrogen bonding and influence the compound's solubility and reactivity.

Table 1: Basic Chemical Identity Information

PropertyValue
CAS Number80030-25-7
Molecular FormulaC₂₀H₂₀O₇
Molecular Weight372.4 g/mol
IUPAC Name(1S,2S,7S,9S)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Synonym[1(R),4(R)]-5-Hydroxy-1,3:4,6-bis-O-(phenylmethylene)-β-L-sorbofuranose

Stereochemistry and Structural Configuration

The nomenclature (1S,2S,7S,9S) indicates specific stereochemistry at four chiral centers within the molecule. This stereochemical configuration is critical to the compound's three-dimensional structure and potentially influences its biological activity and interactions with other molecules. The tricyclic core with the notation [7.4.0.02,7] signifies a complex ring system where the numbers describe the arrangement and connectivity of the carbon framework. This specific stereochemistry may be responsible for the compound's ability to interact with biological targets in a selective manner.

Structural Identifiers and Digital Representation

For computational analysis and database indexing, the compound can be represented by several standard identifiers:

Table 2: Structural Identifiers

Identifier TypeRepresentation
Standard InChIInChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1
Standard InChIKeyWUBQHQQOSOSTHS-RWVLGTNRSA-N
Canonical SMILESC1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
PubChem Compound11068713

Synthesis and Chemical Reactivity

Comparative Analysis with Related Compounds

While (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol is structurally unique, examining related compounds can provide insights into its properties and behavior. A structurally related compound, (1R,2S,4S,7S,9R,12R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane, shares some structural features including the pentaoxatricyclo core and diphenyl substituents . The key difference is the presence of a methoxy group instead of the diol functionality, which would significantly affect the compound's polarity and hydrogen bonding capabilities.

Table 3: Comparison with Related Compound

PropertyTarget CompoundRelated Compound
Name(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol(1R,2S,4S,7S,9R,12R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Molecular FormulaC₂₀H₂₀O₇C₂₁H₂₂O₆
Molecular Weight372.4 g/mol370.4 g/mol
Key Functional GroupsTwo hydroxyl groups (diol)One methoxy group
Ring System Notation[7.4.0.02,7][7.4.0.02,6]

Analytical Methods and Characterization

Spectroscopic Characterization

The characterization of (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol would typically involve a range of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the compound's structure and stereochemistry. The ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the phenyl groups, while ¹³C-NMR would reveal the carbon framework of the tricyclic core.

Infrared (IR) spectroscopy would be useful for identifying the hydroxyl groups, which typically show a broad absorption band in the 3200-3600 cm⁻¹ region. Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns that could help elucidate the structure. X-ray crystallography, if crystals can be obtained, would provide definitive confirmation of the three-dimensional structure and stereochemistry.

Future Research Directions

Structure-Activity Relationship Studies

Future research on (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol could focus on structure-activity relationship (SAR) studies to determine how structural modifications affect its properties and potential biological activities. This might involve synthesizing analogs with variations in the stereochemistry, substitutions on the phenyl rings, or modifications to the hydroxyl groups.

Exploration of Synthetic Methodologies

Developing efficient and stereoselective synthetic routes to this compound and its derivatives represents another promising research direction. The complex structure with multiple stereocenters presents an interesting challenge for synthetic organic chemists and could lead to the development of novel methodologies for constructing similar complex tricyclic structures.

Applications Development

Investigating potential applications in medicinal chemistry, materials science, or catalysis could further enhance the value of this compound. The unique structural features might allow it to serve as a scaffold for developing novel therapeutic agents, specialized materials, or asymmetric catalysts.

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